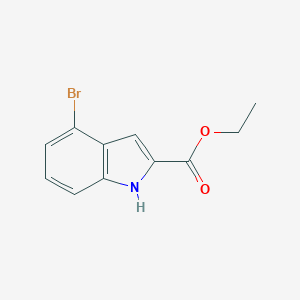











|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-].[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O.[Na].[NH4+].[Cl-]>C(O)C>[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:12]=1[CH:13]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2 |f:3.4,^1:18|
|


|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
ice
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 5-10° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
does not rise above 8° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1:4 CH2Cl2hexane
|
|
Type
|
FILTRATION
|
|
Details
|
The organic phase is filtered through 150 mL silica gel, which
|
|
Type
|
WASH
|
|
Details
|
is rinsed with 200 mL of the same solvent
|
|
Type
|
CUSTOM
|
|
Details
|
This is evaporated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 300 mL xylene
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is heated with a distillation head until 50 mL of xylene
|
|
Type
|
DISTILLATION
|
|
Details
|
has distilled
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to a volume of 80 mL, which
|
|
Type
|
ADDITION
|
|
Details
|
is diluted with 80 mL of hexane
|
|
Type
|
TEMPERATURE
|
|
Details
|
A white solid forms upon cooling to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
which is filtered off
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |